molecular formula C20H14BrClN2O3 B2833954 2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol CAS No. 899973-50-3

2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol

Cat. No. B2833954
CAS RN: 899973-50-3
M. Wt: 445.7
InChI Key: LDXBECMGKIJQKC-UHFFFAOYSA-N
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Description

The compound is likely an organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, an oxazine ring, and a phenol group. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The bromo and chloro substituents are likely to significantly influence the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .

Scientific Research Applications

Synthesis and Pharmacological Applications

Synthetic Methodologies and Derivative Compounds : The design and synthesis of heterocyclic compounds, including those with furan and pyrazole moieties, have been explored due to their potential pharmacological activities. For instance, the study by Selvam et al. (2012) on thiazolopyrimidine derivatives highlights synthetic approaches and evaluates antinociceptive and anti-inflammatory properties of compounds bearing furan and chlorophenyl groups, suggesting similar compounds could be synthesized for specific biological activities (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antimicrobial and Antiviral Activities

Biological Evaluation : Compounds with furan and phenyl groups have been investigated for their antimicrobial and antiviral properties. For example, the work on mangrove-derived actinomycete products by Wang et al. (2014) includes the identification of compounds with furan units that showed activity against the influenza A virus, indicating the potential for compounds with furan groups to serve as leads for antiviral drug discovery (Wang, Kong, Wei, Wang, Wang, Hong, & Zhu, 2014).

Chemical Synthesis and Transformation

Chemical Transformations : Research by Protti, Fagnoni, and Albini (2012) on the photochemical synthesis of benzo[b]furans demonstrates innovative synthetic routes that involve the formation of bonds via metal-free conditions, providing a green chemistry perspective on the synthesis of furan-containing compounds (Protti, Fagnoni, & Albini, 2012).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have .

properties

IUPAC Name

2-[9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2O3/c21-11-3-6-18-14(8-11)16-10-15(13-9-12(22)4-5-17(13)25)23-24(16)20(27-18)19-2-1-7-26-19/h1-9,16,20,25H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXBECMGKIJQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-chlorophenol

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